molecular formula C12H8F3NO2 B6368476 2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine CAS No. 1111110-65-6

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine

Cat. No.: B6368476
CAS No.: 1111110-65-6
M. Wt: 255.19 g/mol
InChI Key: UBSBVDSTBGMVSE-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine is an organic compound characterized by the presence of a hydroxyl group at the second position and a trifluoromethoxyphenyl group at the sixth position of a pyridine ring. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine typically involves the use of 2-chloro-6-(4-trifluoromethoxyphenyl)pyridine as a starting material. The chlorinated compound undergoes a nucleophilic substitution reaction with a hydroxide source, such as potassium hydroxide, under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium, followed by neutralization with hydrochloric acid, centrifugation, and drying to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature and strong base conditions to facilitate the substitution reaction. The scalability of the process ensures high yield and cost-effectiveness, making it suitable for widespread industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted pyridine derivatives, which can be further utilized in different chemical syntheses .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the trifluoromethoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(4-trifluoromethoxyphenyl)pyridine is unique due to the presence of both a hydroxyl group and a trifluoromethoxyphenyl group, which impart distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-6-4-8(5-7-9)10-2-1-3-11(17)16-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBVDSTBGMVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683148
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-65-6
Record name 6-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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